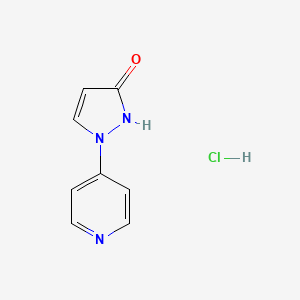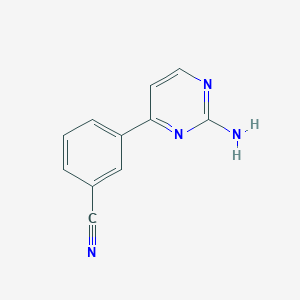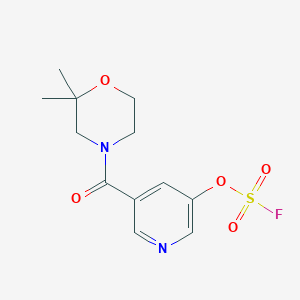![molecular formula C11H17NO3 B2627909 ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate CAS No. 313343-42-9](/img/structure/B2627909.png)
ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate is a complex organic compound with the molecular formula C({11})H({17})NO(_{3}). This compound features a cyclopenta[c]pyridine core, which is a bicyclic structure combining a cyclopentane ring and a pyridine ring. The presence of an ester group (ethyl carboxylate) and a ketone group (oxo) makes it a versatile molecule in organic synthesis and various scientific research applications.
Mécanisme D'action
Target of Action
The primary target of ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate is the Protease Activated Receptor 1 (PAR1) . PAR1 is a platelet surface G-protein coupled receptor and has been considered as a promising antiplatelet target to prevent thrombotic cardiovascular events in patients with prior myocardial infarction or peripheral arterial diseases .
This compound
interacts with PAR1, inhibiting its activity . This interaction results in the prevention of platelet aggregation, which is primarily regulated by thrombin through actions on PAR1 .
Biochemical Pathways
The inhibition of PAR1 by This compound affects the thrombin-regulated platelet aggregation pathway . The downstream effects include the reduction of the rate of cardiovascular death, myocardial infarction, stroke, and urgent coronary revascularization .
Pharmacokinetics
The pharmacokinetic properties of This compound Similar compounds have been found to have poor metabolic stability in human and rat liver microsomes . Efforts have been made to improve their metabolic stability by the insertion of a heteroatom at C5 .
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of platelet aggregation, leading to a decrease in thrombotic cardiovascular events .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Cyclization Reaction: : One common method to synthesize ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate involves the cyclization of appropriate precursors. For instance, starting from a substituted cyclopentanone, the reaction can proceed through a series of steps including nucleophilic addition, cyclization, and esterification.
-
Hydrogenation: : Another method involves the hydrogenation of a precursor compound that contains a double bond in the cyclopentane ring. This step is typically carried out under high pressure with a palladium or platinum catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the ketone group, to form various oxidized derivatives.
-
Reduction: : Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of ethyl 3-hydroxy-octahydro-1H-cyclopenta[c]pyridine-4-carboxylate.
-
Substitution: : The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reducing Agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).
Nucleophiles: Ammonia (NH(_3)), thiols (RSH).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Applications De Recherche Scientifique
Ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate has a wide range of applications in scientific research:
-
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
-
Biology: : Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
-
Medicine: : Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
-
Industry: : Utilized in the production of specialty chemicals and materials, including polymers and resins.
Comparaison Avec Des Composés Similaires
Ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate can be compared with other similar compounds, such as:
-
Ethyl 3-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate: : Similar bicyclic structure but with a quinoline core instead of a cyclopenta[c]pyridine core.
-
Ethyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate: : Contains an isoquinoline core, differing in the position of the nitrogen atom within the bicyclic structure.
-
Ethyl 3-oxo-1,2,3,4-tetrahydropyridine-4-carboxylate: : Features a simpler pyridine core, lacking the additional cyclopentane ring.
Propriétés
IUPAC Name |
ethyl 3-oxo-1,2,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-15-11(14)9-8-5-3-4-7(8)6-12-10(9)13/h7-9H,2-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMQKGKNFVKWCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCCC2CNC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/new.no-structure.jpg)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide](/img/structure/B2627829.png)
![3-((4-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2627832.png)


![N-(5-chloro-2-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2627838.png)


![1-{4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2627842.png)
![2-chloro-6-methoxy-N-[2-(piperidine-1-carbonyl)phenyl]quinoline-3-carboxamide](/img/structure/B2627843.png)
![2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-(2-phenylethyl)acetamide](/img/structure/B2627844.png)
![2-[4-(Dimethylamino)piperidin-1-yl]acetic acid dihydrochloride](/img/structure/B2627845.png)
![2-[(2-Aminoethyl)amino]-5-nitrobenzoic acid hydrochloride](/img/structure/B2627846.png)
